![molecular formula C21H24FNO3S B2668548 (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(4-propylphenyl)methanone CAS No. 1797980-47-2](/img/structure/B2668548.png)
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(4-propylphenyl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of a similar compound, [123I]‐ (4‐fluorophenyl) {1‐ [2‐ (2‐iodophenyl)ethyl]piperidin‐4‐yl}methanone, has been reported in the literature . The precursor, (4-fluorophenyl) {1- [2- (2-bromophenyl)ethyl]piperidin-4-yl}methanone, was synthesized with a total yield of 40% . Radiolabelling was performed using a halogen exchange reaction and the yield was 70% .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the synthesis of the precursor and the radiolabelling process . The precursor was synthesized with a total yield of 40%, and the radiolabelling was performed using a halogen exchange reaction with a yield of 70% .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 389.49. The Log P value of a similar compound, [123I]‐ (4‐fluorophenyl) {1‐ [2‐ (2‐iodophenyl)ethyl]piperidin‐4‐yl}methanone, was measured to be 2.52 , which indicates its lipophilicity.
Scientific Research Applications
Synthetic Chemistry and Antimicrobial Activity
A study by Mallesha and Mohana (2014) demonstrated the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, highlighting their in vitro antimicrobial activity against bacterial and fungal strains. This research indicates the compound's potential as a precursor for antimicrobial agents Mallesha, K. & Mohana, K. (2014).
Pharmacology and Radiolabelling
Blanckaert et al. (2005) reported the synthesis, radiolabelling, and in vivo evaluation of [(123)I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone for the visualization of the 5-HT2A receptor with SPECT, indicating the potential of fluorinated compounds in diagnostic imaging Blanckaert, P., Burvenich, I., Staelens, L., Dierckx, R., & Slegers, G. (2005).
Molecular Structure Analysis
Prasad et al. (2018) synthesized and performed structural exploration and Hirshfeld surface analysis on a novel bioactive heterocycle, showing its potential in antiproliferative activity. This research exemplifies the use of such compounds in developing new therapeutic agents Prasad, S. B., Anandakumar, C., Raghu, A., Reddy, K. R., Urs, M. D., & Naveen, S. (2018).
Material Science
Kim, Robertson, and Guiver (2008) discussed the synthesis of comb-shaped poly(arylene ether sulfone)s as proton exchange membranes, highlighting the chemical versatility of fluorinated compounds for applications in fuel cell technology Kim, D., Robertson, G., & Guiver, M. (2008).
Future Directions
The compound showed uptake in mice brain (3.5% I.D./g tissue at 3 min post injection) and therefore will be evaluated further by regional brain biodistribution and displacement studies in rabbits . This suggests potential future directions for research involving this compound, particularly in the context of brain imaging and the study of 5-HT2A receptors .
properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(4-propylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO3S/c1-2-3-16-4-6-17(7-5-16)21(24)23-14-12-20(13-15-23)27(25,26)19-10-8-18(22)9-11-19/h4-11,20H,2-3,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVUNTWPGCZAOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(4-propylphenyl)methanone |
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